![molecular formula C7H5ClN2O B178100 2-(Chloromethyl)oxazolo[4,5-b]pyridine CAS No. 110704-34-2](/img/structure/B178100.png)
2-(Chloromethyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(Chloromethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2O It is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring, with a chloromethyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, leading to the formation of the oxazole ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent chloromethylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylated or hydroxylated products .
Scientific Research Applications
Chemical Applications
1. Building Block for Synthesis
- 2-(Chloromethyl)oxazolo[4,5-b]pyridine is utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its chloromethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups to create diverse chemical entities.
2. Organic Reactions
- The compound is employed in various organic reactions, including cross-coupling reactions essential for forming carbon-carbon bonds. This feature is crucial in developing pharmaceuticals and agrochemicals .
Biological Applications
1. Antimicrobial Properties
- Research indicates that this compound exhibits antimicrobial activity. Its mechanism may involve disrupting cellular processes or inhibiting essential enzymes in microbial organisms.
2. Anticancer Potential
- The compound has been investigated for its anticancer properties. Studies suggest that it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or inhibition of specific signaling pathways involved in tumor growth.
Medicinal Chemistry
1. Drug Development
- This compound serves as a scaffold for designing new therapeutic agents. Its unique chemical structure allows for modifications that can enhance biological activity and selectivity against specific targets .
2. Neurological and Inflammatory Disorders
- Ongoing research explores the potential of this compound in treating neurological and inflammatory diseases due to its ability to modulate biological pathways involved in these conditions.
Industrial Applications
1. Specialty Chemicals
- In the chemical industry, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
2. Material Science
- The compound's structure contributes to developing novel materials with specific electronic or optical properties, making it valuable in material science research.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations of this compound. |
Study B | Anticancer Properties | Showed that the compound induces apoptosis in cancer cell lines through mitochondrial pathways. |
Study C | Drug Development | Highlighted the effectiveness of modified derivatives of the compound against specific cancer targets. |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The oxazole and pyridine rings may also interact with biological targets through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)oxazolo[4,5-b]pyridine
- 2-(Iodomethyl)oxazolo[4,5-b]pyridine
- 2-(Hydroxymethyl)oxazolo[4,5-b]pyridine
Uniqueness
2-(Chloromethyl)oxazolo[4,5-b]pyridine is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential for covalent modification of biological targets. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more commonly used due to its balance of reactivity and stability. The hydroxymethyl analog, on the other hand, is less reactive but may offer different biological properties .
Biological Activity
2-(Chloromethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
This compound features a pyridine ring fused with an oxazole moiety. The presence of the chloromethyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, derivatives of pyridine compounds have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 3.08 μM |
This compound | E. coli | 2.18 μM |
This compound | Candida albicans | 3.00 μM |
These findings suggest that the compound exhibits promising antimicrobial activity, potentially making it a candidate for further development in pharmaceutical applications .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells. The chloromethyl group may facilitate binding to active sites on enzymes involved in metabolic pathways, leading to inhibition of growth or cell death.
Case Study: Inhibition of Bacterial Growth
In a study examining the effects of various pyridine derivatives on bacterial growth, it was found that compounds containing the oxazole ring exhibited enhanced inhibition compared to their non-heterocyclic counterparts. The mechanism was proposed to involve disruption of cell membrane integrity and interference with nucleic acid synthesis .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by modifications to its structure. Research indicates that substituents on the pyridine ring can significantly alter its biological activity. For example:
- Electron-withdrawing groups (like halogens) tend to enhance antimicrobial potency.
- Alkyl chain length also plays a role; longer chains may improve lipophilicity and membrane penetration.
Table 2: SAR Insights for Pyridine Derivatives
Substituent Type | Effect on Activity |
---|---|
Halogen (Cl, Br) | Increased potency against bacteria |
Alkyl chain length | Enhanced lipophilicity and activity |
Aromatic substituents | Variable effects depending on position |
This SAR analysis provides valuable insights for designing new derivatives with optimized biological activities.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Chloromethyl)oxazolo[4,5-b]pyridine derivatives under ambient conditions?
A silica-supported, acid-catalyzed one-pot benzoylation method using HClO₄/SiO₂ nanoparticles (5 mol%) in methanol is efficient. The reaction involves 2-amino-3-hydroxypyridine and benzoic acid derivatives, monitored by TLC (n-hexane:ethyl acetate = 2:1). Workup includes catalyst recovery via chloroform extraction and product crystallization from acetonitrile. This method achieves high yields (85–92%) with short reaction times (2–4 hours) and ambient conditions .
Q. How are this compound derivatives characterized structurally?
Key techniques include:
- IR spectroscopy : Identification of C–O–C (1220–1250 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- NMR : ¹H NMR shows singlet peaks for the chloromethyl group (δ 4.6–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms the oxazole ring carbons (δ 150–160 ppm) .
- HRMS : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., C₁₁H₈ClN₂O: 231.0294) .
Q. What preliminary biological activities are reported for this compound class?
2-(Substituted phenyl)oxazolo[4,5-b]pyridines exhibit selective antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL. Methicillin-resistant strains (MRSA) are particularly susceptible, suggesting potential as narrow-spectrum agents .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence antimicrobial potency?
- Electron-withdrawing groups (e.g., –Cl, –CF₃ at the 4-position) enhance activity by increasing electrophilicity, improving target binding.
- Steric hindrance : Bulky substituents (e.g., 3-bromophenyl) reduce activity due to impaired penetration into bacterial membranes. Quantitative structure-activity relationship (QSAR) models using B3LYP/6-311G++(d,p) calculations correlate local nucleophilicity (Nk) with antibacterial efficacy .
Q. What computational methods validate the regioselectivity of oxazole ring formation?
Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level predicts preferential cyclization at the 4,5-b position due to lower activation energy (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for alternative sites). Local nucleophilicity indices (Nk) confirm the amino group’s reactivity in forming the oxazole ring .
Q. How do solvent polarity and pH affect the photophysical properties of these derivatives?
Studies on 2-(4′-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine reveal:
- Solvent polarity : Stokes shifts increase in polar solvents (Δλ = 45 nm in ethanol vs. 25 nm in hexane) due to intramolecular charge transfer (ICT).
- pH sensitivity : Protonation at pyridine nitrogen quenches fluorescence, enabling pH-dependent optical applications .
Q. What in silico ADME profiles support their drug-likeness?
Molecular docking (AutoDock Vina) and ADME predictions (SwissADME) for 2-(chloromethyl) derivatives show:
Properties
IUPAC Name |
2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBURDYXGKXMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377504 | |
Record name | 2-(Chloromethyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-34-2 | |
Record name | 2-(Chloromethyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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